molecular formula C13H15NO2 B12328858 Ethyl 7-Methylindole-3-acetate CAS No. 91957-22-1

Ethyl 7-Methylindole-3-acetate

Cat. No.: B12328858
CAS No.: 91957-22-1
M. Wt: 217.26 g/mol
InChI Key: UMMBTZNNCROMJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 7-Methylindole-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The indole nucleus is highly reactive due to its electron-rich nature, making it susceptible to electrophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of indole derivatives include strong acids for protonation, titanium(III) chloride for reduction, and various electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield indole-3-carboxylic acids, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 7-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. Indole derivatives, including this compound, can act as signaling molecules, modulating various biological processes . For example, indole-3-acetic acid, a related compound, functions as a plant hormone that regulates growth and development . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and context.

Biological Activity

Ethyl 7-Methylindole-3-acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, providing a comprehensive overview of its relevance in various applications.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 7-methylindole with acetic anhydride or acetyl chloride in the presence of a catalyst. This reaction results in the formation of the acetate ester, which can be purified through standard organic chemistry techniques such as recrystallization or chromatography.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown promising results, particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

2.2 Antioxidant Activity

This compound has also been studied for its antioxidant potential. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

  • DPPH Radical Scavenging Activity : The compound demonstrated an IC50 value of approximately 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL) .

2.3 Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are relevant in diabetes management .
  • Cell Signaling Modulation : this compound may modulate cellular signaling pathways associated with inflammation and cell survival, contributing to its antioxidant and anticancer effects.

4. Case Studies and Research Findings

Several case studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy : A study conducted on various pathogenic bacteria revealed that treatment with this compound significantly reduced bacterial load in infected tissue models.
  • Antioxidant Studies : Research involving oxidative stress models indicated that administration of this compound led to a marked decrease in markers of oxidative damage in tissues.

5. Conclusion

This compound is a compound with noteworthy biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Its mechanisms of action involve enzyme inhibition and modulation of cell signaling pathways, making it a candidate for further research and development in pharmaceuticals and agricultural applications.

Future studies should focus on elucidating the specific molecular mechanisms underlying these activities and exploring the therapeutic potential of this compound in clinical settings.

Properties

CAS No.

91957-22-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-(7-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-13-9(2)5-4-6-11(10)13/h4-6,8,14H,3,7H2,1-2H3

InChI Key

UMMBTZNNCROMJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C(C=CC=C12)C

Origin of Product

United States

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